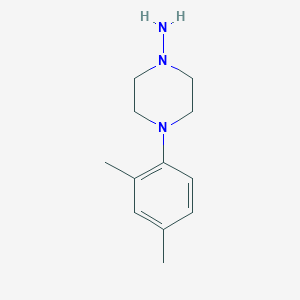

1-Amino-4-(2,4-dimetilfenil)piperazina

Descripción general

Descripción

4-(2,4-Dimethylphenyl)piperazin-1-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2,4-Dimethylphenyl)piperazin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dimethylphenyl)piperazin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Identificación y análisis en materiales incautados

Las piperazinas, incluida la "1-Amino-4-(2,4-dimetilfenil)piperazina", se encuentran a menudo en materiales incautados. Se identifican y analizan mediante diversos métodos, como la cromatografía de gases-espectrometría de masas (GC-MS), la cromatografía líquida de alta presión (HPLC) y la espectroscopia de infrarrojo por transformada de Fourier (FTIR) .

Síntesis de derivados de piperazina

La "this compound" se utiliza en la síntesis de derivados de piperazina. Los métodos recientes incluyen la ciclación de derivados de 1,2-diamina con sales de sulfonio, la reacción de Ugi, la apertura del anillo de aziridinas bajo la acción de N-nucleófilos, la cicloadición intermolecular de alquinos que llevan un grupo amino, la síntesis en fase sólida paralela y la síntesis fotocatalítica .

Actividad biológica y farmacéutica

La piperazina y sus derivados, incluida la "this compound", muestran una amplia gama de actividad biológica y farmacéutica. Se emplean ampliamente en medicamentos como trimetazidina, ranolazina, befuralina, aripiprazol, quetiapina, indinavir, sitagliptina y vestipitante .

Síntesis de piperazinas quirales 2-sustituidas

La "this compound" se puede utilizar en la síntesis de piperazinas quirales 2-sustituidas mediante la reacción de 1,2-diaminas protegidas con triflato de 2-bromo-etildifenilsulfonio en condiciones básicas .

Síntesis de piperazinopirrolidinonas

La "this compound" se puede utilizar en la síntesis de piperazinopirrolidinonas. El paso clave incluye la adición aza-Michael entre diamina y la sal de sulfonio generada in situ .

Mecanismo De Acción

Target of Action

It is known that some piperazine derivatives have significant pharmacophoric activities . They have been tested for antibacterial and antifungal activities against various organisms such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus .

Mode of Action

It is known that piperazine derivatives can interfere with the natural life cycle of bacteria, thus creating evolutionary pressure on them .

Biochemical Pathways

It is known that piperazine derivatives can affect a wide range of biological and pharmaceutical activities .

Result of Action

Many synthesized compounds of the piperazine family have shown significant antimicrobial and antifungal properties .

Análisis Bioquímico

Biochemical Properties

4-(2,4-Dimethylphenyl)piperazin-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain. The interaction between 4-(2,4-Dimethylphenyl)piperazin-1-amine and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have implications for cognitive functions . Additionally, this compound has shown interactions with other proteins involved in neurotransmission, potentially affecting synaptic signaling and plasticity.

Cellular Effects

The effects of 4-(2,4-Dimethylphenyl)piperazin-1-amine on various types of cells and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, particularly those related to neurotransmitter release and uptake. This compound can modulate gene expression, leading to changes in the production of proteins involved in synaptic function and plasticity. Furthermore, 4-(2,4-Dimethylphenyl)piperazin-1-amine affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

At the molecular level, 4-(2,4-Dimethylphenyl)piperazin-1-amine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, 4-(2,4-Dimethylphenyl)piperazin-1-amine can modulate the activity of other enzymes and proteins involved in neurotransmission, further influencing synaptic function and plasticity . Changes in gene expression induced by this compound also contribute to its molecular effects, as it can upregulate or downregulate the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,4-Dimethylphenyl)piperazin-1-amine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to 4-(2,4-Dimethylphenyl)piperazin-1-amine has been shown to result in sustained changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .

Dosage Effects in Animal Models

The effects of 4-(2,4-Dimethylphenyl)piperazin-1-amine vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions and improve memory retention. At higher doses, it can lead to toxic effects, including neurotoxicity and impaired motor function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

4-(2,4-Dimethylphenyl)piperazin-1-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization. Additionally, it can affect metabolite levels, leading to changes in the concentrations of specific molecules within cells .

Transport and Distribution

Within cells and tissues, 4-(2,4-Dimethylphenyl)piperazin-1-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of 4-(2,4-Dimethylphenyl)piperazin-1-amine can influence its activity and function, as its presence in different cellular regions can affect its interactions with biomolecules .

Subcellular Localization

The subcellular localization of 4-(2,4-Dimethylphenyl)piperazin-1-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical properties and cellular effects .

Propiedades

IUPAC Name |

4-(2,4-dimethylphenyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-3-4-12(11(2)9-10)14-5-7-15(13)8-6-14/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENRVVIBVZXKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

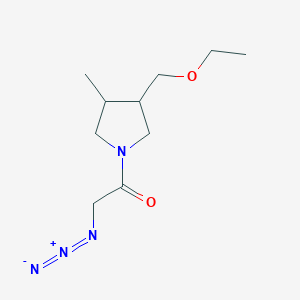

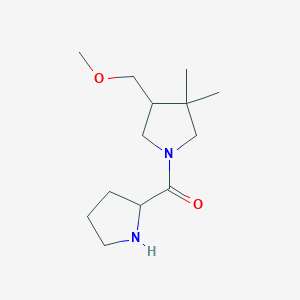

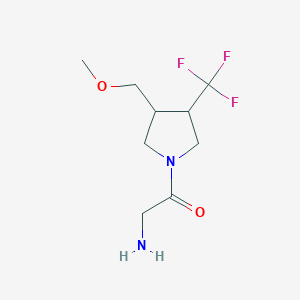

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)

![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)

![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1479121.png)

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)

![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1479129.png)